阿替拉坦
描述
Aztreonam is a synthetic monocyclic beta-lactam antibiotic belonging to the monobactam class. It is primarily used to treat infections caused by gram-negative bacteria, including Pseudomonas aeruginosa. Aztreonam is known for its resistance to beta-lactamases, enzymes produced by bacteria that can inactivate many other beta-lactam antibiotics . It was first approved for medical use in the United States in 1986 and is available under various brand names, including Azactam .
科学研究应用
Aztreonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamases.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by gram-negative bacteria. It is also used in combination with other antibiotics to enhance its spectrum of activity.
Industry: Utilized in the development of new antibiotics and beta-lactamase inhibitors.
作用机制
Target of Action
Aztreonam, a beta-lactam antibiotic, primarily targets the penicillin-binding protein 3 (PBP3) in bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like aztreonam .
Mode of Action
Aztreonam inhibits bacterial cell wall synthesis by binding to PBP3 with high affinity . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the bactericidal action of aztreonam .
Biochemical Pathways
The primary biochemical pathway affected by aztreonam is the peptidoglycan biosynthesis pathway, which is responsible for the formation of the bacterial cell wall . By inhibiting this pathway, aztreonam prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
Aztreonam exhibits a high degree of bioavailability when administered intramuscularly . It is primarily excreted by the kidneys, with a half-life ranging from 1.6 to 8.9 hours . The pharmacokinetics of aztreonam are currently being re-examined due to the global spread of carbapenem resistance in aerobic Gram-negative bacilli .
Result of Action
The primary result of aztreonam’s action is the death of the bacterial cell. By inhibiting the synthesis of the bacterial cell wall, aztreonam causes structural damage to the bacteria, leading to cell death . This makes aztreonam effective against a variety of gram-negative bacterial infections .
Action Environment
Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the action, efficacy, and stability of aztreonam are influenced by environmental factors such as pH, presence of serum, and oxygen levels .
生化分析
Biochemical Properties
Aztreonam interacts with various enzymes and proteins in biochemical reactions. It is particularly effective against bacteria expressing Ambler class B metallo-β-lactamases . It is hydrolysed by some serine β-lactamases .
Cellular Effects
Aztreonam has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of crucial cell wall precursors . This action inflicts damages on bacterial DNA and accelerates structural damage to the bacterial membrane structure .
Molecular Mechanism
Aztreonam exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and inhibits the production of crucial cell wall precursors . This binding interaction leads to structural damage to the bacterial membrane structure and impacts gene expression .
Temporal Effects in Laboratory Settings
The effects of Aztreonam change over time in laboratory settings. It has been observed that the actions of Aztreonam are immediate and sustained compared to aztreonam or avibactam alone
Metabolic Pathways
Aztreonam is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: Aztreonam is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the beta-lactam core, followed by the introduction of the side chains. Key steps include the formation of the azetidinone ring and the attachment of the thiazolyl and aminothiazolyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods: In industrial settings, aztreonam is produced using large-scale chemical reactors. The process involves the same synthetic steps as in laboratory synthesis but is optimized for higher efficiency and yield. The final product is purified through crystallization and filtration to obtain aztreonam in its pure form. Quality control measures are implemented to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Aztreonam undergoes several types of chemical reactions, including:
Hydrolysis: Aztreonam can be hydrolyzed by beta-lactamases, although it is resistant to many of these enzymes.
Oxidation and Reduction: These reactions can modify the functional groups on the aztreonam molecule, potentially altering its activity.
Substitution: Aztreonam can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often in the presence of beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of aztreonam by beta-lactamases results in the formation of inactive metabolites .
相似化合物的比较
Aztreonam is unique among beta-lactam antibiotics due to its monocyclic structure and resistance to many beta-lactamases. Similar compounds include:
Penicillins: Beta-lactam antibiotics with a bicyclic structure, including a beta-lactam ring fused to a thiazolidine ring. They are effective against a broad range of bacteria but are susceptible to beta-lactamases.
Cephalosporins: Beta-lactam antibiotics with a bicyclic structure, including a beta-lactam ring fused to a dihydrothiazine ring. They have a broader spectrum of activity than penicillins and are more resistant to beta-lactamases.
Carbapenems: Beta-lactam antibiotics with a bicyclic structure, including a beta-lactam ring fused to a pyrroline ring. They have the broadest spectrum of activity and are highly resistant to beta-lactamases.
Aztreonam’s unique structure and resistance to many beta-lactamases make it a valuable antibiotic for treating infections caused by resistant gram-negative bacteria.
属性
IUPAC Name |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-IYZXUIDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20244045 | |
Record name | SQ-28429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99341-02-3, 78110-38-0 | |
Record name | SQ-28429 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099341023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | aztreonam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SQ-28429 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20244045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aztreonam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQ-28429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q55M3D9UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aztreonam is a monobactam antibiotic that acts as a mechanism-based inhibitor of penicillin-binding proteins (PBPs) [, , ]. PBPs are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall [, ]. By binding to and inhibiting PBPs, Aztreonam disrupts cell wall synthesis, leading to bacterial cell death.
A: Aztreonam's structure allows it to effectively penetrate the outer membrane of Gram-negative bacteria and reach its target, PBPs, located in the periplasmic space [, ].
A: Aztreonam has the molecular formula C13H17N5O8S2 and a molecular weight of 435.43 g/mol [].
A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) with UV detection for Aztreonam quantification. A specific study employed HPLC with UV detection at 292 nm for quantitative determination of Aztreonam in lyophilized powder for injection [].
A: Studies have shown that Aztreonam remains stable when admixed with clindamycin phosphate in both polypropylene syringes and partial-fill glass bottles for at least 48 hours at room temperature [].
A: Research indicates that Aztreonam at a concentration of 125 mg/mL, diluted in either 0.9% sodium chloride or 5% glucose, remains stable in polypropylene syringes for 24 hours at room temperature, even when not protected from light []. This finding is particularly relevant for intensive care units where continuous administration and high concentrations are common.
A: Aztreonam is not known to have intrinsic catalytic properties. Its mechanism of action relies on its ability to bind to and inhibit bacterial enzymes (PBPs) rather than catalyze specific chemical reactions [].
ANone: While the provided abstracts don't delve into specific computational studies, computational chemistry techniques like molecular docking and molecular dynamics simulations could be valuable in understanding Aztreonam's interaction with PBPs and exploring potential modifications for improved efficacy.
A: While the provided abstracts don't directly address Aztreonam SAR, research on a similar monobactam, Tigemonam, suggests that structural modifications can influence stability against specific β-lactamases and affinity for cephalosporinases []. This highlights the potential for SAR studies to optimize Aztreonam's efficacy against resistant strains.
A: Studies on Aztreonam and another monobactam, Nocardicin A, indicate that pH significantly influences their degradation rates in aqueous solutions []. Both antibiotics showed degradation minimums at specific pH values, highlighting the importance of pH control in their formulations.
A: Aztreonam is primarily eliminated through renal excretion []. Studies in patients with liver cirrhosis and ascites showed that while liver disease can impact Aztreonam clearance, even in the presence of ascites, significant levels of the drug are achieved in ascitic fluid [].
A: Research suggests that %fT>MICi (the percentage of time the free drug concentration exceeds the instantaneous minimum inhibitory concentration) is a valuable PK/PD parameter for Aztreonam/Nacubactam []. This parameter considers the synergistic effect of Nacubactam, a β-lactamase inhibitor, in enhancing Aztreonam's activity.
A: In vitro studies have shown that the combination of Aztreonam and Avibactam exhibits promising activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli isolates, including those producing metallo-β-lactamases []. Furthermore, this combination demonstrated effectiveness in a Caenorhabditis elegans model infected with a blaKPC-producing K. pneumoniae isolate [].
A: Although generally well-tolerated, Aztreonam has been associated with rare cases of acute renal failure, skin rash, and eosinophilia []. Clinical trials and post-marketing surveillance are crucial for monitoring and characterizing the safety profile of Aztreonam.
A: Yes, Aztreonam lysine for inhalation (AZLI) is available for treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients [, ]. This route of administration allows for targeted delivery to the lungs, potentially minimizing systemic side effects.
ANone: While the provided abstracts don't explicitly discuss biomarkers for Aztreonam, identifying biomarkers for predicting treatment response or adverse events would be valuable for personalized medicine approaches.
A: High-Performance Liquid Chromatography (HPLC) is frequently employed for Aztreonam quantification, often coupled with UV detection. Specific studies have utilized HPLC with UV detection at 270 nm and 292 nm for analyzing Aztreonam in various formulations [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。